molecular formula C17H18BrNO4 B15105402 2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Cat. No.: B15105402
M. Wt: 380.2 g/mol
InChI Key: YXWXDZOFQBVWPW-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is an organic compound with a complex structure that includes bromophenoxy and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-bromophenol with ethyl bromoacetate to form 2-(4-bromophenoxy)acetic acid. This intermediate is then reacted with 2-(2-methoxyphenoxy)ethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is unique due to its specific combination of bromophenoxy and methoxyphenoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C17H18BrNO4

Molecular Weight

380.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C17H18BrNO4/c1-21-15-4-2-3-5-16(15)22-11-10-19-17(20)12-23-14-8-6-13(18)7-9-14/h2-9H,10-12H2,1H3,(H,19,20)

InChI Key

YXWXDZOFQBVWPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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